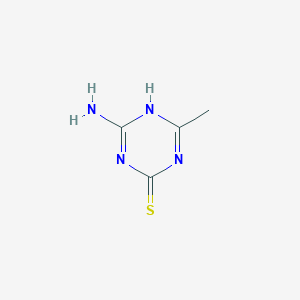

4-Amino-6-methyl-1,3,5-triazine-2-thiol

CAS No.: 30369-70-1

Cat. No.: VC4213561

Molecular Formula: C4H6N4S

Molecular Weight: 142.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30369-70-1 |

|---|---|

| Molecular Formula | C4H6N4S |

| Molecular Weight | 142.18 |

| IUPAC Name | 2-amino-6-methyl-1H-1,3,5-triazine-4-thione |

| Standard InChI | InChI=1S/C4H6N4S/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9) |

| Standard InChI Key | SBTXDBYYCGHGLK-UHFFFAOYSA-N |

| SMILES | CC1=NC(=S)N=C(N1)N |

Introduction

4-Amino-6-methyl-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family. It is characterized by its unique structural features, including an amino group and a thiol group attached to a triazine ring. The molecular formula of this compound is C4H6N4S, with a molecular weight of approximately 142.18 g/mol . This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis and Preparation Methods

The synthesis of 4-Amino-6-methyl-1,3,5-triazine-2-thiol typically involves the reaction of cyanuric chloride with appropriate amines and thiols. One common method includes the nucleophilic substitution of cyanuric chloride with methylamine and thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Acidic or basic media |

| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous solvents |

| Substitution | Alkyl halides, acyl chlorides | Presence of a base like sodium hydroxide or potassium carbonate |

Biological Activities and Applications

4-Amino-6-methyl-1,3,5-triazine-2-thiol has shown potential as an antimicrobial and anticancer agent. Its mechanism of action may involve the modulation of enzyme activities or interference with cellular signaling pathways. The compound's ability to interact with biological macromolecules, such as proteins and enzymes, contributes to its biological effects.

Anticancer Activity

Similar triazine derivatives have demonstrated the ability to inhibit the migration, invasion, adhesion, and proliferation of cancer cells. This suggests that 4-Amino-6-methyl-1,3,5-triazine-2-thiol could affect pathways related to cell proliferation, migration, and adhesion.

Research Findings and Future Directions

Research on 4-Amino-6-methyl-1,3,5-triazine-2-thiol is ongoing, with a focus on elucidating its precise mechanisms in biological systems. The compound's unique combination of functional groups enhances its potential as a versatile agent in both pharmaceutical and agricultural applications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Amino-6-methyl-1,3,5-triazine-2-thiol | C4H6N4S | Amino and thiol groups on a triazine ring |

| 6-Methyl-1,3,5-triazine-2-thiol | C3H4N3S | Lacks amino group; simpler structure |

| 4-Amino-6-(4-methyl-1,2,3-thiadiazol-5-YL)-1,3,5-triazine-2-thiol | C8H8N5S2 | Contains a thiadiazole moiety |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume